2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
Description
2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a pyrimidine derivative featuring a 4-methyl-substituted pyrimidine core linked to a piperazine moiety bearing a 3-bromobenzyl group at the N4 position. The bromine atom at the meta position of the benzyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity, metabolic stability, and solubility.
Properties
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-5-6-18-16(19-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGIMUZRLXQAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 3-Bromophenylmethyl Group: The piperazine intermediate is then reacted with a 3-bromophenylmethyl halide in the presence of a base to introduce the 3-bromophenylmethyl group.
Formation of the Pyrimidine Ring: The final step involves the reaction of the substituted piperazine with a pyrimidine precursor under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: It is used in studies investigating the biological activity of piperazine and pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving neurotransmission and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Molecular Targets: The primary molecular target is acetylcholinesterase, but the compound may also interact with other enzymes and receptors involved in neurotransmission.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several classes of piperazine-containing heterocycles. Key comparisons are outlined below:
Table 1: Structural Comparison with Piperazine-Linked Analogues
Key Observations :
- Substituent Position : The meta-bromo substitution in the target compound contrasts with para-substituted analogs (e.g., C2 in ), which may alter steric interactions and electronic profiles. Meta substitution often reduces symmetry and can enhance selectivity for asymmetric binding pockets .
- Electron-Withdrawing Groups : Bromine (Br) vs. fluorine (F) in compound 8 (): Bromine’s larger atomic radius and stronger electron-withdrawing effects may increase lipophilicity and metabolic stability compared to fluorine .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
Table 2: Inferred Physicochemical Properties
| Property | Target Compound | C2 (Quinoline) | GDC-0941 (Thienopyrimidine) | Compound 8 (Pyrazolopyrimidine) |
|---|---|---|---|---|
| LogP | ~3.5 (predicted) | 4.2 (measured) | 2.8 | 3.1 |
| Solubility (µg/mL) | Low (Br, methyl) | Moderate (ester) | High (sulfonyl) | Moderate (fluorine) |
| Metabolic Stability | High (Br, piperazine) | Moderate | High | Moderate |
Discussion :
- Ester or sulfonyl groups in analogs (C2, GDC-0941) improve solubility but may introduce metabolic liabilities (e.g., ester hydrolysis) .
- Piperazine moieties generally enhance solubility via protonation at physiological pH, but the 3-bromobenzyl group could counteract this effect .
Pharmacological Implications
- Kinase Inhibition: Thienopyrimidine derivatives like GDC-0941 exhibit potent PI3K inhibition (IC50 < 10 nM) due to their planar cores and sulfonyl groups interacting with ATP pockets. The target compound’s pyrimidine core may lack comparable affinity but could target less conformationally rigid enzymes .
- Anticancer Activity: Quinoline derivatives () show moderate activity against cancer cell lines, with para-substituted halogens (e.g., C2’s 4-Br) outperforming meta-substituted analogs. This suggests the target compound’s meta-Br may reduce efficacy in similar assays .
- CNS Penetration : Fluorinated analogs (e.g., compound 8) demonstrate improved blood-brain barrier penetration due to fluorine’s small size and electronegativity. The target compound’s bromine may limit CNS availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
